

# In-Depth Technical Guide to the Crystal Structure of Melamine Borate

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## Compound of Interest

Compound Name: Melamine borate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **melamine borate**, a supramolecular complex formed between melamine and boric acid. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for researchers in materials science, crystallography, and drug development.

## Crystal Structure and Crystallographic Data

**Melamine borate**, specifically melamine diborate ( $C_3N_6H_6 \cdot 2H_3BO_3$ ), crystallizes in a monoclinic system with the space group  $P2_1/c$ .<sup>[1][2]</sup> The fundamental building blocks of the crystal are individual melamine molecules and boric acid molecules, which are held together by an extensive network of hydrogen bonds to form a stable three-dimensional supramolecular architecture.<sup>[3][4]</sup>

The crystallographic data for melamine diborate is summarized in the table below.

Table 1: Crystallographic Data for Melamine Diborate<sup>[5]</sup>

Parameter	Value
Formula	C <sub>3</sub> H <sub>12</sub> B <sub>2</sub> N <sub>6</sub> O <sub>6</sub>
Crystal System	Monoclinic
Space Group	P 1 2 <sub>1</sub> /c 1
a (Å)	3.596
b (Å)	20.111
c (Å)	14.1092
α (°)	90
β (°)	92.12
γ (°)	90
Z	4

## Intramolecular Geometry

The integrity of the melamine and boric acid molecules is maintained within the co-crystal structure. The following tables detail the key intramolecular bond lengths and angles.

Table 2: Selected Intramolecular Bond Lengths in **Melamine Borate**

Bond	Length (Å)
Melamine	
C-N (ring)	1.324 - 1.358
C-N (amino)	1.324 - 1.358
Boric Acid	
B-O	1.375 - 1.375

Note: Specific bond lengths can vary slightly depending on the refinement of the crystal structure data.

Table 3: Selected Intramolecular Bond Angles in **Melamine Borate**

Angle	Value (°)
Melamine	
N-C-N (ring)	115.3 - 124.8
Boric Acid	
O-B-O	119.9 - 120.1

Note: Specific bond angles can vary slightly depending on the refinement of the crystal structure data.

## Supramolecular Assembly and Hydrogen Bonding

The crystal structure of **melamine borate** is dominated by a complex network of hydrogen bonds. These interactions involve the amino groups of melamine acting as hydrogen bond donors to the oxygen atoms of boric acid, and the hydroxyl groups of boric acid acting as donors to the ring nitrogen atoms of melamine and the oxygen atoms of adjacent boric acid molecules.<sup>[3][4]</sup> This extensive hydrogen bonding network is responsible for the formation of layered structures, which then stack to create the three-dimensional crystal lattice.<sup>[4]</sup> One of the amino groups of melamine does not participate in hydrogen bonding.<sup>[3]</sup>

Table 4: Hydrogen Bond Geometry in Melamine Diborate<sup>[6]</sup>

Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N-H...O	-	-	2.81 - 3.09	-
O-H...N	-	-	2.81 - 3.09	-
O-H...O	-	-	2.81 - 3.09	-

Note: The hydrogen bond lengths are reported to be in the range of 0.181(2) nm to 0.209(2) nm (1.81 to 2.09 Å).<sup>[6]</sup> Detailed individual bond parameters require access to the full crystallographic information file.

## Experimental Protocols

The characterization of **melamine borate**'s crystal structure involves several key experimental techniques.

### Synthesis of Melamine Borate Crystals

Single crystals of melamine diborate can be synthesized via a time-dependent solvothermal method.

Protocol:

- A mixture of melamine and boric acid in a specific molar ratio is prepared in a water:ethylene glycol (1:1) solvent.
- The mixture is continuously stirred for several hours at room temperature.
- The reaction mixture is then transferred to a Teflon-lined hydrothermal setup and heated to 180 °C for a designated period (e.g., 12, 24, or 36 hours).
- The reaction is quenched by allowing the setup to cool to room temperature.
- The resulting precipitate is centrifuged, washed with deionized water and ethanol, and dried in a vacuum oven.

### Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise atomic arrangement in a crystal.

Typical Experimental Parameters:

- Instrument: Bruker KAPPA APEXII diffractometer or similar.
- X-ray Source: MoK $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).
- Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

- **Data Collection:** A suitable single crystal is mounted on a goniometer head. A series of diffraction images are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

## Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline phase of the material.

Typical Experimental Parameters:

- **Instrument:** Siemens D-5000 diffractometer or similar.
- **X-ray Source:** CuK $\alpha$  radiation ( $\lambda = 1.5418 \text{ \AA}$ ).
- **Voltage and Current:** Typically operated at 45 kV and 45 mA.
- **Scan Type:** Continuous scan over a  $2\theta$  range (e.g.,  $10\text{-}80^\circ$ ).
- **Scan Step Size and Time:** For high-resolution data, a small step size (e.g.,  $0.006^\circ$ ) and longer step time (e.g., 150 s) may be used.

## Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of **melamine borate**.

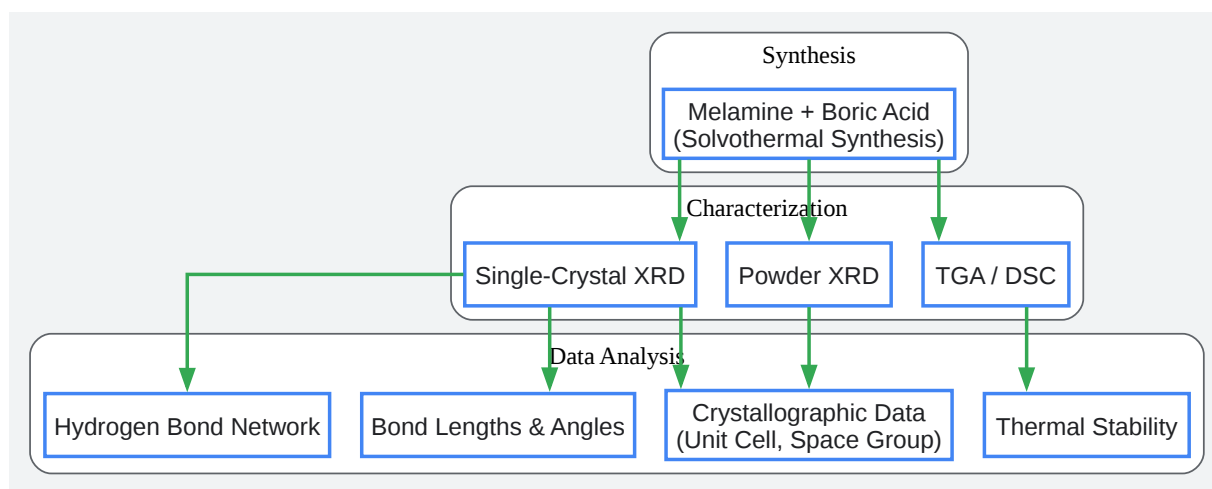
Typical Experimental Parameters:

- **Instrument:** PerkinElmer TG-7, Mettler-Toledo TGA/SDTA 840, or similar.
- **Sample Size:** 5-10 mg.
- **Heating Rate:** A linear heating rate, typically  $10 \text{ }^\circ\text{C/min}$ .
- **Temperature Range:** From room temperature to an upper limit sufficient to observe complete decomposition (e.g.,  $800 \text{ }^\circ\text{C}$ ).

- Atmosphere: Typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

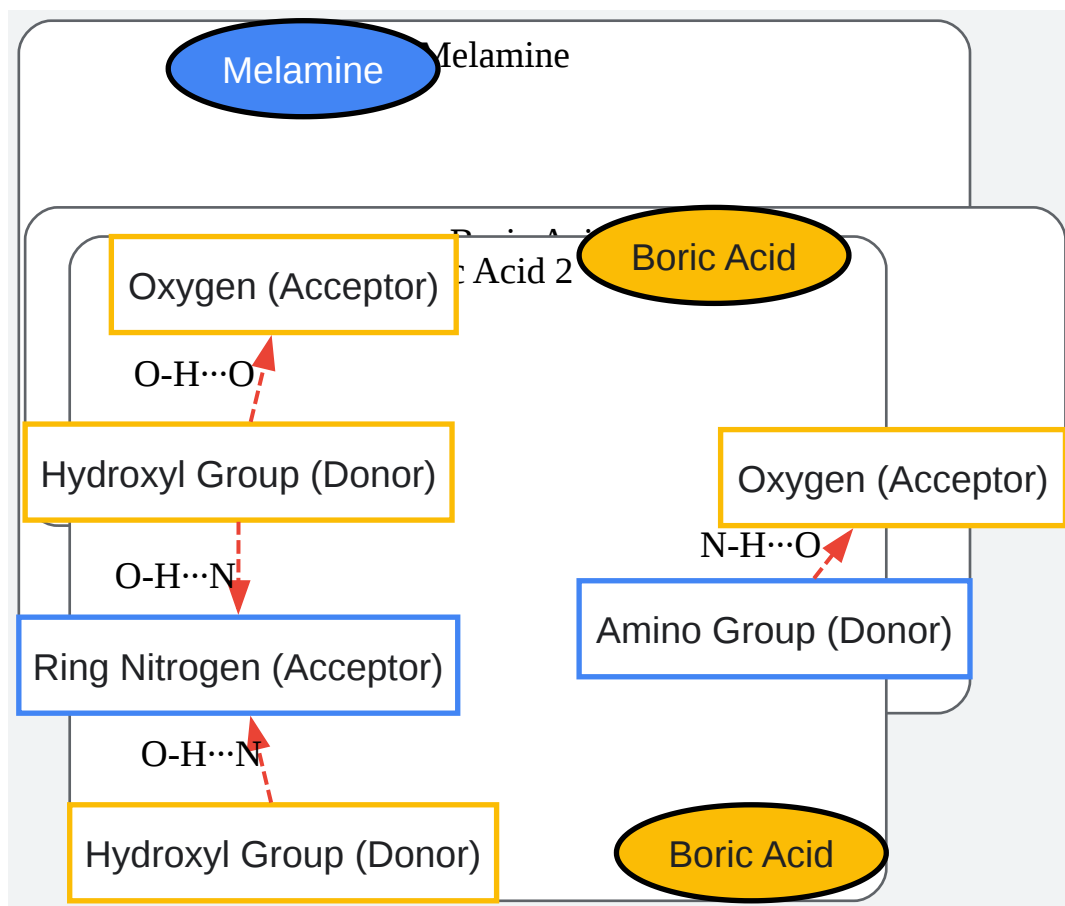
## Visualizations

The following diagrams illustrate key aspects of the **melamine borate** crystal structure analysis.



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Caption: Experimental workflow for **melamine borate** analysis.



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## References

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